molecular formula C12H17ClN4O B3034967 2-[4-(3-Chlorophenyl)piperazin-1-YL]-N-hydroxyethanimidamide CAS No. 261623-65-8

2-[4-(3-Chlorophenyl)piperazin-1-YL]-N-hydroxyethanimidamide

Cat. No.: B3034967
CAS No.: 261623-65-8
M. Wt: 268.74 g/mol
InChI Key: MRAAMUBGIXIHFJ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c13-10-2-1-3-11(8-10)17-6-4-16(5-7-17)9-12(14)15-18/h1-3,8,18H,4-7,9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAAMUBGIXIHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=NO)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698430
Record name [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261623-65-8
Record name [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of piperazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

Biological Activity

4-(3-Chlorophenyl)-1-Piperazineacetamidoxime is a synthetic compound belonging to the piperazine class, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇ClN₄O
  • Molecular Weight : 268.75 g/mol
  • CAS Number : 261623-65-8

The compound features a piperazine ring substituted with a chlorophenyl group and an amidoxime functional group, which are critical for its biological activity.

Research indicates that 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as tyrosine kinases and topoisomerases, which play significant roles in cell signaling and replication processes.
  • Interaction with Protein Targets : The compound may interact with proteins involved in cellular processes, such as protein farnesyltransferase, which is crucial for post-translational modification of proteins involved in cancer progression.

Pharmacological Effects

Studies have suggested that this compound may possess several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary findings indicate potential antileishmanial and antimalarial activities, suggesting its utility in treating parasitic infections.
  • Psychoactive Properties : As a piperazine derivative, it may also exhibit psychoactive effects similar to other compounds in this class, which are often explored for their impact on neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperazine derivatives, providing insights into the potential effects of 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime:

  • Antimalarial Efficacy : A study demonstrated that piperazine derivatives can effectively inhibit the growth of Plasmodium species, the parasites responsible for malaria. The findings suggest that structural modifications could enhance efficacy against resistant strains.
  • Neurotransmitter Interaction : Research on similar compounds has revealed their affinity for various neurotransmitter receptors, indicating that 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime may influence mood and cognition through serotonergic pathways .

Comparative Analysis

The following table summarizes the biological activities of 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime compared to other piperazine derivatives:

Compound NameAntimicrobial ActivityPsychoactive EffectsEnzyme Inhibition
4-(3-Chlorophenyl)-1-PiperazineacetamidoximePotentially activePossibleYes
1-(3-Chlorophenyl)piperazineModerateYesYes
2-(4-Bromophenyl)piperazineActiveYesYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-Chlorophenyl)piperazin-1-YL]-N-hydroxyethanimidamide
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Chlorophenyl)piperazin-1-YL]-N-hydroxyethanimidamide

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